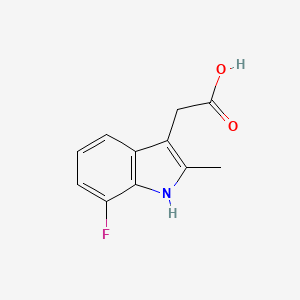

(7-Fluor-2-methyl-1H-indol-3-yl)essigsäure

Übersicht

Beschreibung

(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, specifically, features a fluorine atom at the 7th position and a methyl group at the 2nd position on the indole ring, with an acetic acid moiety attached to the 3rd position.

Wissenschaftliche Forschungsanwendungen

The compound shows promise in several therapeutic areas:

- Antimicrobial Properties : Research indicates that indole derivatives, including (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid, possess antibacterial and antifungal activities. The introduction of fluorine enhances these properties, making the compound effective against various pathogens.

- Antitumor Activity : There is emerging evidence that this compound may exhibit antitumor effects, particularly against solid tumors such as colorectal and lung cancers. This is significant given the limited efficacy of current chemotherapeutic agents for these types of cancer .

- Receptor Modulation : Studies suggest that (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid interacts with multiple biological targets, including receptors and enzymes involved in critical cellular processes. The fluorine atom enhances binding affinity and potency, which is crucial for optimizing its pharmacological profile.

To understand the uniqueness of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid, it can be compared with other indole derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Indole-3-acetic acid | No fluorine substitution | Plant hormone involved in growth regulation |

| 5-fluoro-2-methyl-1H-indole-3-acetic acid | Fluorine at 5 position | Different substitution pattern affecting activity |

| Indole-3-carboxaldehyde | Aldehyde functional group | Distinct chemical properties and applications |

The specific substitution pattern of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid imparts unique chemical and biological properties compared to these similar compounds. Its fluorine atom enhances lipophilicity and receptor interaction potential, making it a valuable compound for further research.

Case Studies and Research Findings

Several studies have highlighted the applications of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid:

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of indole acetic acids, including the fluorinated variant, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential use in developing new antibiotics.

Case Study 2: Antitumor Effects

Research focused on the antitumor effects of indole derivatives found that (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid effectively inhibited the proliferation of colorectal cancer cells in vitro. This positions the compound as a candidate for further development in cancer therapeutics .

Wirkmechanismus

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .

Biochemical Pathways

For example, some indole derivatives have been found to inhibit the replication of certain viruses, indicating their involvement in antiviral pathways .

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid, have been shown to bind with high affinity to multiple receptors, influencing various biochemical pathways . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biological systems.

Cellular Effects

The effects of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid may alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, indole derivatives are known to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid may activate certain receptors, leading to downstream signaling events that modulate cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid in in vitro or in vivo studies may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. Threshold effects are often noted, where a specific dosage range is required to achieve the desired biological activity without causing harm.

Metabolic Pathways

(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of metabolites within cells, thereby affecting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid within cells can influence its activity and function, with certain cellular compartments being more favorable for its action.

Subcellular Localization

The subcellular localization of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid is crucial for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid can affect its interactions with biomolecules and its overall biological activity, with certain subcellular environments being more conducive to its action.

Vorbereitungsmethoden

The synthesis of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . For industrial production, the process may involve the use of high-pressure reactors and specific catalysts to optimize yield and purity .

Analyse Chemischer Reaktionen

(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth regulation.

5-fluoro-2-methyl-1H-indole-3-acetic acid: Similar in structure but with different substitution patterns, leading to varied biological activities.

Indole-3-carboxaldehyde: Another indole derivative with distinct chemical properties and applications.

The uniqueness of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid is an indole derivative that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, supported by case studies and research findings.

Overview of (7-fluoro-2-methyl-1H-indol-3-yl)acetic Acid

This compound is characterized by its unique structural features, which contribute to its biological properties. As a derivative of indole, it is part of a significant class of compounds known for their therapeutic potential, including antiviral, anti-inflammatory, and anticancer activities.

Target Receptors and Pathways

Indole derivatives like (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid interact with various biological targets, including:

- Receptors : High-affinity binding to multiple receptors involved in cellular signaling.

- Enzymes : Inhibition or activation of enzymes that play roles in inflammatory and metabolic pathways .

Cellular Effects

The compound influences several cellular processes:

- Gene Expression : Modulates the expression of genes related to cell proliferation and apoptosis.

- Cell Signaling : Affects signaling pathways that regulate cellular metabolism and function .

Stability and Degradation

Research indicates that the stability of (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid can vary under different conditions, affecting its biological activity over time. Laboratory studies have shown that degradation can lead to diminished effects on cellular function.

Dosage Effects in Animal Models

In animal studies, varying dosages have revealed that lower doses may provide beneficial effects such as anti-inflammatory or anticancer properties. However, higher doses could lead to adverse effects, emphasizing the importance of dosage optimization .

Antimicrobial Activity

A study highlighted the antimicrobial potential of indole derivatives, including (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid. It was found to enhance the efficacy of antibiotics against various bacterial strains, indicating its role as an antibiotic adjuvant. For instance, it demonstrated a minimum inhibitory concentration (MIC) against pathogens like Pseudomonas aeruginosa and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 6.25 µM |

| Escherichia coli | 3.125 µM |

| Klebsiella pneumoniae | 6.25 µM |

Anticancer Properties

In vitro studies have shown that (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid exerts cytotoxic effects on cancer cell lines such as A549 (lung cancer) and H1299. The compound induced apoptosis through mitochondrial pathways, evidenced by increased expression of pro-apoptotic proteins like Bax and caspases .

Eigenschaften

IUPAC Name |

2-(7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-6-8(5-10(14)15)7-3-2-4-9(12)11(7)13-6/h2-4,13H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLVJYXNRARBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405794 | |

| Record name | (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383131-67-7 | |

| Record name | (7-fluoro-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.